2-(3,5-Dimethyl-1H-pyrazol-1-yl)chinolin-8-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

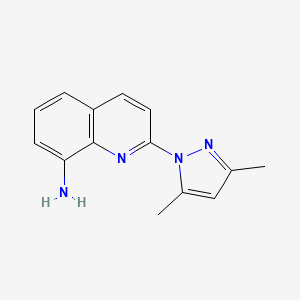

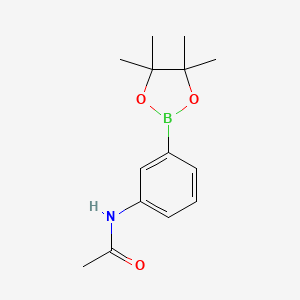

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine is a compound that belongs to the class of pyrazoloquinolines, which are heterocyclic aromatic organic compounds. These compounds are characterized by a fusion of pyrazole and quinoline rings and are known for their diverse biological activities and potential pharmacological properties.

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives can be achieved through various synthetic routes. One approach involves a dimethyl sulfoxide-assisted, iodine- and ascorbic acid-catalyzed one-pot synthesis, which allows for the construction of highly substituted pyrazolo[1,5-a]quinoline thioether derivatives . Another method employs main group metal Lewis acid catalysis for the intramolecular formal hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines to yield quinolin-8-amines . Additionally, a catalyst-free synthesis has been reported for the construction of pyrazolo[3,4-b]quinolin-5-one derivatives through cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives can be elucidated using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, high-resolution mass spectrometry, and single-crystal X-ray diffractometry have been utilized to identify the compounds . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound.

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can undergo a range of chemical reactions. The benzannulation reaction is one such example, where diazotization of the pyrazole amine derivative is followed by radical generation and trapping of the aryl radical . The Suzuki reaction can also be used to create aryl/heteroaryl compounds from synthesized pyrazoloquinoline derivatives . Moreover, the regioselective synthesis of tricyclic pyrazoloquinolines has been achieved through reactions with dimedone and aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole core can significantly affect the bioactivity of these compounds . The functional group tolerance of these molecules is an important aspect of their chemical behavior, as it determines their reactivity and potential applications in various chemical transformations . The solubility, melting point, and stability of these compounds can vary depending on their specific substituents and molecular configuration.

Wissenschaftliche Forschungsanwendungen

Synthese von heterocyclischen Verbindungen

Die Verbindung kann bei der Synthese von heterocyclischen Verbindungen wie Thiazolen und Pyrazolen verwendet werden . Diese Verbindungen haben aufgrund ihrer vielfältigen biologischen Aktivitäten viel Forschungsaufmerksamkeit im Bereich der Wirkstoffentwicklung auf sich gezogen .

Wirkstoffentwicklung

Aufgrund ihrer vielfältigen biologischen Aktivitäten, wie z. B. antibakteriellen, antifungalen, entzündungshemmenden und Antitumoraktivitäten, wurden diese Verbindungen in der Wirkstoffentwicklung umfassend eingesetzt .

Bildung von fusionierten Hybriden

Die Einarbeitung verschiedener heterocyclischer Systeme in ein einzelnes Molekül zur Bildung von fusionierten Hybriden könnte den Zugang zu neuen chemischen Entitäten mit verbesserten Aktivitäten im Vergleich zu ihren einzelnen Ausgangsringsystemen ermöglichen .

Antileishmanien-Aktivität

Einige Hydrazin-gekoppelte Pyrazole haben eine starke Antileishmanien-Aktivität gezeigt . Die Verbindung 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridin hat eine überlegene Antipromastigoten-Aktivität gezeigt .

Antimalaria-Aktivität

Die gleiche Verbindung hat auch vielversprechende Antimalaria-Aktivitäten gezeigt . Es wurde festgestellt, dass sie bessere Hemmeffekte gegen Plasmodium berghei aufweist .

Molekular-Docking-Studien

Molekular-Docking-Studien wurden an diesen Verbindungen durchgeführt, um ihre bessere Antileishmanien-Aktivität zu begründen .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, suggesting a potential for diverse biological activity .

Mode of Action

It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, suggesting that this compound may also have diverse effects .

Result of Action

Similar compounds have been found to exert various biological effects, suggesting that this compound may also have diverse cellular and molecular impacts .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Eigenschaften

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBIKFYWRHCKQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385858 |

Source

|

| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356522-39-9 |

Source

|

| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)